1-Benzyl-4-oxoazetidine-2-carboxylic acid
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Description
Synthesis Analysis
The stereospecific synthesis of several 4-[(4-carboxyphenyl)oxy]-3,3-dialkyl-1-[[ (1-phenylalkyl)-amino]carbonyl]azetidin-2-ones is described in which the C-3 alkyl groups were varied from methyl to butyl as well as allyl, benzyl, and methoxymethyl .Molecular Structure Analysis
The molecular formula of “1-Benzyl-4-oxo-2-azetidinecarboxylic acid” is C11H11NO3 . Its average mass is 205.210 Da and its monoisotopic mass is 205.073898 Da .Chemical Reactions Analysis
Benzyl (S)-(-)-4-oxo-2-azetidinecarboxylate may be used in the preparation of its N-acetyl derivative, which can be a potential candidate as a solid electrolyte interphase (SEI)-forming additive in lithium-ion batteries .Physical and Chemical Properties Analysis
The compound is a solid with an optical activity of [α]21/D −44°, c = 3.3 in chloroform . Its melting point is 137-140 °C (lit.) .Scientific Research Applications
Synthesis of Novel Isomeric Analogs
1-Benzyl-4-oxo-2-azetidinecarboxylic acid is utilized in the synthesis of novel isomeric analogs of dl-proline. For instance, the synthesis of 2-carboxy-4-methylazetidine, a novel isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, yielding 1-benzyl-2-carbomethoxy-4-methyl-azetidine. Further hydrolysis and catalytic hydrogenation produce 1-benzyl-2-carboxyl-4-methylazetidine, demonstrating the compound's role in creating structurally unique azetidines (Soriano, Podraza, & Cromwell, 1980).
In Drug Development
The compound has been noted in the discovery of new drugs like BAF312 (Siponimod), a potent and selective S1P receptor modulator. It was identified through de novo design using FTY720 as the starting point, leading to the creation of alkoxyimino derivatives as S1P1 agonists (Pan et al., 2013).
Role in Biotransformations
1-Benzyl-4-oxo-2-azetidinecarboxylic acid is also significant in biotransformations. For example, a study demonstrated its role in the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles and amides, leading to azetidine-2-carboxylic acids and their derivatives with excellent yields and enantiomeric excess (Leng et al., 2009).
Antibacterial Applications
In the realm of antibacterial agents, derivatives of 1-Benzyl-4-oxo-2-azetidinecarboxylic acid, such as 7-Azetidinylquinolones, have been synthesized and shown to possess antibacterial activities. These compounds often feature varied substituents that impact their potency and efficacy against bacterial strains (Frigola et al., 1995).
Properties
IUPAC Name |
1-benzyl-4-oxoazetidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-6-9(11(14)15)12(10)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSSMEKQKSIIJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1=O)CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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